molecular formula C14H12ClNO2 B1616748 2-Chloro-3-pyrrolidino-1,4-naphthoquinone CAS No. 59641-25-7

2-Chloro-3-pyrrolidino-1,4-naphthoquinone

Cat. No. B1616748
CAS RN: 59641-25-7
M. Wt: 261.7 g/mol
InChI Key: QWKZKEUBFVSTDB-UHFFFAOYSA-N
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Description

2-Chloro-3-pyrrolidino-1,4-naphthoquinone (also known as 2-chloro-3-pyrrolidinopropiophenone) is a synthetic compound with a wide range of applications in scientific research. It is used as an intermediate in the synthesis of several drugs and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Structural Studies and Derivatives

  • Structural Analysis and Derivative Synthesis : The structure of 2-(pyrrolidin-1-yl)-1,4-naphthoquinone, which includes 2-chloro-3-(pyrrolidin-1-yl)-1,4-naphthoquinone as a minor impurity, has been studied. This compound is a derivative of the fully chloro-substituted analogue, indicating its relevance in the synthesis of complex naphthoquinone derivatives (Lynch & Mcclenaghan, 2002).

Chemical Reactions and Synthesis

  • Synthesis of Anthraquinone Derivatives : 2-Acetyl-1,4-naphthoquinone treated with pyrrolidine enamines has led to the formation of 3,4-disubstituted 1-pyrrolidino-9,10-anthraquinones, demonstrating its role in synthesizing complex quinone compounds (Kobayashi et al., 2000).

  • Formation of Pyran-5,10-diones : Reactions involving 2-(1-Hydroxyalkyl)-1,4-naphthoquinones and pyrrolidino enamines yield 1H-naphtho[2,3-c]pyran-5,10-diones. This showcases the chemical versatility of related naphthoquinone compounds (Kobayashi et al., 2001).

Spectroscopic Studies

  • Spectroscopic Analysis : Detailed spectroscopic studies have been conducted on 2-chloro-3-(substituted-phenylamino)-1,4‑naphthoquinone derivatives. Such analyses are vital for assessing chemical changes in functionalized quinones and identifying biologically active compounds (Dias et al., 2022).

Chemosensor Applications

  • Chemosensor Development : 1,4-Naphthoquinone based chemosensors have been developed to detect Cu(2+) ions. These findings highlight the potential of naphthoquinone derivatives in sensing applications (Wu, Huang, & Du, 2009).

  • Solvatochromic Studies : Investigations into solvatochromic effects on 2-chloro-3-ethylamino-1,4-naphthoquinone reveal insights into its spectral properties in various solvents. Such studies are critical for understanding the electronic properties of quinones (Durairaj et al., 2017).

Polymorphism and Crystal Packing

  • Polymorphism and Structural Characterization : Research on polymorphs of chlorine-containing 1,4-naphthoquinone derivatives provides insights into their molecular interactions and crystal packing (Chaudhari et al., 2016).

  • Influence of N-Substituents : The effect of amine N-substituents on the crystal packing of 2-(alkylamino)-3-chloro-1,4-naphthoquinone derivatives highlights how molecular modifications can alter molecular associations and crystal structures (Singh et al., 2015).

Biological Activity and Applications

  • Biological Activity Screening : The antimicrobial and fungicidal activity of 2,3-dichloro-1,4-naphthoquinone aminopyrazole derivatives has been investigated, showcasing the potential biological applications of these compounds (Polish et al., 2019).

  • Bioactivity in Therapeutics : Studies on novel 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones reveal their potential in developing broad-spectrum therapeutics due to their activity against various human cells and pathogens (Olawode et al., 2019).

properties

IUPAC Name

2-chloro-3-pyrrolidin-1-ylnaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-11-12(16-7-3-4-8-16)14(18)10-6-2-1-5-9(10)13(11)17/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKZKEUBFVSTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347440
Record name 2-Chloro-3-pyrrolidino-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59641-25-7
Record name 2-Chloro-3-pyrrolidino-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-pyrrolidino-1,4-naphthoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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